(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine
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Overview
Description
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is a cyclobutane derivative characterized by the presence of a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-fluoroaniline with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while oxidation and reduction can lead to the formation of cyclobutanone or cyclobutanol derivatives.
Scientific Research Applications
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1r,3r)-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine
- (1r,3r)-3-(3-Bromo-4-methylphenyl)cyclobutan-1-amine
- (1r,3r)-3-(3-Bromo-4-phenyl)cyclobutan-1-amine
Uniqueness
(1r,3r)-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring. This combination can impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
InChI Key |
XRDMAGBKLUFYSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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